4-Bromo-2-chloroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLVHVGCUXYOAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509153 | |
| Record name | 4-Bromo-2-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83674-64-0 | |
| Record name | 4-Bromo-2-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Bromo 2 Chloroquinoline and Its Precursors
Direct Synthetic Routes to 4-Bromo-2-chloroquinoline
Direct synthetic routes to this compound, while less common, offer the advantage of procedural simplicity. One-pot syntheses, a cornerstone of efficient chemical manufacturing, are particularly sought after as they minimize waste, reduce reaction times, and lower energy consumption. researchgate.net
A notable one-pot method involves the Vilsmeier-Haack cyclization-chlorination process. For instance, the reaction of N-(4-bromophenyl)-3-hydrocinnamamide with a pre-formed Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), can directly yield a 3-substituted-6-bromo-2-chloroquinoline. This approach integrates the chlorination step into the quinoline (B57606) ring formation, thereby avoiding the isolation of intermediates.
Another direct approach involves the cascade cyclization of ortho-propynol phenyl azides promoted by bromotrimethylsilane (B50905) (TMSBr). mdpi.comnih.gov In this metal-free reaction, TMSBr acts as both an acid promoter to initiate the cyclization and as a nucleophilic bromine source, directly affording 4-bromoquinolines in moderate to excellent yields. mdpi.comnih.gov
Multi-step Chemical Processes in the Synthesis of this compound and its Derivatives
Multi-step syntheses provide a more controlled and often higher-yielding approach to complex molecules like this compound. These processes typically involve the sequential formation of the quinoline ring followed by selective halogenation.
Cyclization Reactions in Quinoline Ring Formation
The construction of the quinoline core is a fundamental step and can be achieved through various named reactions. These methods often start from readily available anilines and carbonyl compounds. wikipedia.orgresearchgate.net
Some of the most established cyclization reactions for quinoline synthesis include:
Combes Quinoline Synthesis: This reaction utilizes anilines and β-diketones to form the quinoline ring. wikipedia.org
Conrad-Limpach Synthesis: This method involves the reaction of anilines with β-ketoesters. wikipedia.org
Doebner-von Miller Reaction: This synthesis uses anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgijpsjournal.com
Friedländer Synthesis: This is a condensation reaction between a 2-aminobenzaldehyde (B1207257) or 2-aminoketone and a compound containing an α-methylene group. wikipedia.org This method is particularly useful for preparing 2-substituted quinoline derivatives.
Gould-Jacobs Reaction: This reaction starts from an aniline (B41778) and ethyl ethoxymethylenemalonate. wikipedia.org
Skraup Synthesis: This method involves the reaction of aniline, glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org
Camps Quinoline Synthesis: This reaction involves the cyclization of an o-acylaminoacetophenone in the presence of a base to form hydroxyquinolines. wikipedia.org
The choice of cyclization method depends on the desired substitution pattern of the final quinoline product. For the synthesis of precursors to this compound, a method that allows for substitution at the 4-position is often preferred.
Selective Halogenation Strategies, including Bromination and Chlorination, in Quinoline Synthesis
Once the quinoline ring is formed, selective halogenation is employed to introduce the bromine and chlorine atoms at the desired positions. The regioselectivity of these reactions is crucial.
Bromination: Direct bromination of quinoline can be challenging due to the deactivating effect of the nitrogen atom on the benzene (B151609) ring, which can lead to a mixture of products or require harsh reaction conditions. A common strategy is to use N-bromosuccinimide (NBS) as the brominating agent. researchgate.net However, this can sometimes lead to over-bromination.
A more controlled approach involves the bromination of a pre-functionalized quinoline. For example, the C5-selective halogenation of quinoline derivatives can be achieved using N-halosuccinimides (NCS, NBS, and NIS) in water, offering a metal-free and environmentally friendly method. rsc.orgresearchgate.net
Chlorination: Selective chlorination can also be achieved through various methods. Electrochemical halogenation offers a green and efficient way to introduce chlorine at the C3 position of quinoline-4(1H)-ones using potassium halides as the halogen source. organic-chemistry.org Hypervalent iodine(III) reagents have also been used to promote the regioselective C3-H halogenation of 4-quinolones. acs.org
Nucleophilic Chlorination and Bromination Protocols utilizing Reagents such as Phosphorus Oxychloride (POCl3) and Bromotrimethylsilane (TMSBr)
Nucleophilic substitution reactions are a key strategy for introducing halogens onto the quinoline ring, particularly at the 2- and 4-positions, which are activated towards nucleophilic attack.
Phosphorus Oxychloride (POCl₃): POCl₃ is a widely used reagent for the chlorination of quinolinones (hydroxyquinolines). chem-soc.sisemanticscholar.org The reaction involves the conversion of the hydroxyl group at the 2- or 4-position into a chloro group. For example, treating 6-bromoquinolin-2(1H)-one with POCl₃ under reflux replaces the 2-hydroxyl group with a chlorine atom. Similarly, 4-quinolones can be chlorinated with POCl₃ to produce 4-chloroquinolines. researchgate.netgoogle.com
| Starting Material | Reagent | Product | Reference |
| 6-bromoquinolin-2(1H)-one | POCl₃ | 6-bromo-2-chloroquinoline (B23617) | |
| 1-Hydroxy-3,4-dihydrobenzo[f]quinolin-3-one | POCl₃ / PCl₅ | 1,3-dichlorobenzo[f]quinoline | chem-soc.si |
| Azuleno[2,1-b]quinolones | POCl₃ | Azuleno[2,1-b]quinolines with a chlorine substituent | semanticscholar.org |
Bromotrimethylsilane (TMSBr): TMSBr has emerged as a versatile reagent for the synthesis of 4-bromoquinolines. mdpi.comnih.gov As mentioned earlier, it can act as both a promoter and a bromine source in the cascade cyclization of ortho-propynol phenyl azides. mdpi.comnih.gov This method provides direct access to 4-bromoquinolines, which are valuable intermediates for further functionalization through coupling or nucleophilic substitution reactions. mdpi.com
| Starting Material | Reagent | Product | Reference |
| ortho-propynol phenyl azides | TMSBr | 4-bromoquinolines | mdpi.comnih.gov |
Green Chemistry Principles Applied to the Synthesis of Halogenated Quinolines
The principles of green chemistry are increasingly being applied to the synthesis of quinolines to develop more sustainable and environmentally friendly processes. nih.govijpsjournal.com This includes the use of greener solvents, alternative energy sources, and catalytic methods to minimize waste and energy consumption. researchgate.net
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis has gained significant attention as a green chemistry tool. nih.govrsc.org Microwave irradiation can dramatically reduce reaction times, improve yields, and enhance the purity of the products compared to conventional heating methods. rsc.org
A notable example is the microwave-enhanced Friedländer synthesis, which allows for the rapid, single-step assembly of diverse 8-hydroxyquinolines with significantly improved yields (from an average of 34% with conventional heating to 72% with microwave irradiation). nih.govrsc.org This method is catalyst- and protecting-group-free, making it a highly efficient and green approach. nih.govrsc.org Microwave-assisted methods have also been successfully employed in the Vilsmeier-Haack reaction for the synthesis of chloro-fluoroquinoline derivatives. jmpas.com
The application of microwave technology in the synthesis of halogenated quinolines demonstrates a significant step towards more sustainable chemical manufacturing. nih.govrsc.orgrsc.org
Development of Solvent-Free Reaction Conditions
In a move towards more environmentally benign chemical processes, significant research has been directed at developing solvent-free reaction conditions for the synthesis of quinoline derivatives. These methods often employ microwave irradiation to accelerate reaction rates and improve yields, while eliminating the need for volatile and often toxic organic solvents.
One notable approach involves the one-pot reaction of anilines with alkyl vinyl ketones on the surface of silica (B1680970) gel impregnated with indium(III) chloride, facilitated by microwave irradiation. rsc.org This solvent-free method is praised for its operational simplicity, rapid reaction times, and high yields, accommodating a variety of substitution patterns to produce 4-alkylquinolines. rsc.org Another key example is the synthesis of 4-aminoaryl/alkyl-7-chloroquinolines through the microwave-accelerated aromatic nucleophilic substitution of 4,7-dichloroquinoline (B193633) with various amines. researchgate.net This reaction proceeds efficiently under solvent-free conditions without the need for an added acid catalyst, showcasing a green chemistry approach to functionalizing chloroquinolines. rsc.orgresearchgate.net
The following table summarizes representative solvent-free methods for quinoline synthesis.
| Reaction Type | Reactants | Catalyst/Support | Conditions | Product Type | Reference |
| Combes Synthesis | Anilines, Alkyl vinyl ketones | Indium(III) chloride/Silica gel | Microwave, Solvent-free | 4-Alkylquinolines | rsc.org |
| Nucleophilic Substitution | 4,7-Dichloroquinoline, Amines | None | Microwave, Solvent-free | 4-Aminoaryl/alkyl-7-chloroquinolines | researchgate.net |
| Friedländer Condensation | Steroidal β-bromovinyl aldehydes, Arylamines | None | Microwave, Solvent-free | Steroidal quinolines | rsc.org |
Utilization of Recyclable Catalytic Systems for Enhanced Efficiency
The drive for sustainable chemistry has spurred the development and use of recyclable catalysts in quinoline synthesis. These catalysts, typically heterogeneous, offer enhanced efficiency by simplifying product purification and allowing for multiple reuse cycles, which reduces both cost and chemical waste.
Heterogeneous acid catalysts have proven particularly effective. For instance, NaHSO₄·SiO₂ has been employed as a cost-effective and reusable catalyst for the synthesis of 2,4,6-trisubstituted quinolines. rsc.org Similarly, sulfamic acid, another recyclable heterogeneous catalyst, facilitates the Friedländer condensation between 2-aminoarylketones and enolisable ketones to yield polycyclic quinoline derivatives. rsc.org
More advanced systems involve magnetic nanoparticles, which combine high catalytic activity with facile separation using an external magnet. acs.org An example is the use of ionically tagged magnetic nanoparticles with a urea (B33335) linker (Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride) for the synthesis of 2-aryl-quinoline-4-carboxylic acids under solvent-free conditions. acs.org This semi-heterogeneous nanocatalyst demonstrates high activity and can be easily recovered and reused. acs.org Supported metal catalysts, such as iron oxide nanoparticles on silica (Fe₃O₄/SiO₂), also show good recyclability in cyclization reactions without significant metal leaching. mdpi.com
The table below highlights several recyclable catalytic systems used in quinoline synthesis.
| Catalyst System | Reaction Type | Key Features | Product Type | Reference |
| NaHSO₄·SiO₂ | Friedel-Crafts/Condensation | Heterogeneous, Reusable | 2,4,6-Trisubstituted quinolines | rsc.org |
| Sulfamic Acid | Friedländer Condensation | Heterogeneous, Recyclable | Polycyclic quinolines | rsc.org |
| Fe₃O₄@SiO₂-based nanocatalyst | Condensation/Cyclization | Magnetically separable, Reusable, Solvent-free | 2-Aryl-quinoline-4-carboxylic acids | acs.org |
| Heterogeneous Cobalt Oxide | Aerobic Dehydrogenation | Reusable, Mild conditions | Quinolines from Tetrahydroquinolines | organic-chemistry.org |
Cascade Cyclization Reactions for the Formation of 4-Bromo-Quinolines
Cascade reactions, also known as tandem or domino reactions, provide a powerful and efficient strategy for building complex molecular architectures like the quinoline core in a single synthetic operation. A notable advancement in this area is the development of a metal-free, TMSBr-promoted cascade cyclization of ortho-propynol phenyl azides to directly construct 4-bromo quinolines. nih.govmdpi.comnih.gov
This transformation is highly efficient, proceeding smoothly to generate the desired 4-bromo quinoline products in moderate to excellent yields with good functional group compatibility. nih.govresearchgate.net A key feature of this reaction is the dual role of bromotrimethylsilane (TMSBr), which acts not only as an acid-promoter to initiate the cascade but also as the nucleophilic bromide source. nih.govnih.gov The process is environmentally favorable as it does not require metal catalysts or additional oxidants, generating only water and nitrogen gas as byproducts. mdpi.com The resulting 4-bromo quinolines are valuable intermediates that can undergo further functionalization through coupling or nucleophilic substitution reactions. nih.govnih.gov
The following data illustrates the effectiveness of this cascade cyclization with various substrates.
| Substrate (ortho-propynol phenyl azide) | Product (4-Bromo-quinoline) | Yield (%) | Reference |
| 1-(2-azidophenyl)-2-phenylethyn-1-ol | 4-Bromo-2-phenylquinoline | 81 | nih.gov |
| 1-(2-azido-5-methylphenyl)-2-phenylethyn-1-ol | 4-Bromo-6-methyl-2-phenylquinoline | 92 | nih.govmdpi.com |
| 1-(2-azido-5-chlorophenyl)-2-phenylethyn-1-ol | 4-Bromo-6-chloro-2-phenylquinoline | 85 | nih.govmdpi.com |
| 1-(2-azidophenyl)-2-(p-tolyl)ethyn-1-ol | 4-Bromo-2-(p-tolyl)quinoline | 86 | nih.govmdpi.com |
Vilsmeier-Haack Formylation Reactions in the Synthesis of 2-Chloroquinoline (B121035) Derivatives
The Vilsmeier-Haack reaction is a classical and highly versatile formylation method that serves as a cornerstone for the synthesis of 2-chloroquinoline-3-carbaldehydes. nih.gov These compounds are crucial precursors for this compound and other functionalized quinolines. ingentaconnect.combenthamdirect.com The reaction typically involves the cyclization of N-arylacetamides using the Vilsmeier reagent, which is generated in situ from a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). researchgate.netijsr.net
The process is a one-pot synthesis that converts readily available acetanilides into the more complex 2-chloroquinoline-3-carbaldehyde (B1585622) structure. researchgate.net The reaction mechanism involves the conversion of the acetanilide (B955) into an imidoyl chloride, followed by cyclization and formylation. The efficiency of the cyclization can be influenced by the substituents on the N-arylacetamide, with electron-donating groups generally favoring the reaction and leading to good yields. researchgate.net The Vilsmeier-Haack reaction remains a widely used, efficient, and reliable method for accessing this important class of quinoline intermediates. ijsr.net
The general scheme for this reaction is presented below.
| Substrate | Reagents | Key Transformation | Product | Reference |
| N-Arylacetamide | 1. Phosphorus oxychloride (POCl₃)2. N,N-Dimethylformamide (DMF) | Formylation and Cyclization | 2-Chloro-3-formylquinoline | researchgate.netijsr.net |
Mechanistic Investigations of Reactions Involving 4 Bromo 2 Chloroquinoline
Nucleophilic Aromatic Substitution (SNAr) Mechanisms at the Quinoline (B57606) Core of 4-Bromo-2-chloroquinoline
The quinoline ring system, particularly when substituted with electron-withdrawing groups like halogens, is susceptible to nucleophilic aromatic substitution (SNAr). In this compound, both the C2 and C4 positions are activated towards nucleophilic attack. numberanalytics.comgcwgandhinagar.comijresm.com Generally, in haloquinolines, the C4 position is often more reactive towards nucleophiles than the C2 position, though this can be influenced by reaction conditions. baranlab.org The reactivity of these positions is attributed to the electron-withdrawing nature of the nitrogen atom in the quinoline ring, which stabilizes the intermediate Meisenheimer complex formed during the SNAr reaction. researchgate.net
The generally accepted mechanism for SNAr involves a two-step addition-elimination process. researchgate.net A nucleophile attacks the electron-deficient carbon atom bearing a halogen, leading to the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex). Subsequently, the leaving group (chloride or bromide) is expelled, restoring the aromaticity of the quinoline ring. The relative reactivity of the halogens as leaving groups in SNAr reactions on haloquinolines often follows the order F > Cl > Br > I. mdpi.com
Studies on related haloquinolines have shown that nucleophilic substitution can be influenced by catalysis. For instance, the reaction of 4-chloroquinolines with 1,2,4-triazole (B32235) can be significantly affected by both acid and base catalysis. researchgate.net Furthermore, some SNAr reactions involving haloquinolines can proceed through a radical chain mechanism (SRN1), particularly when initiated by photostimulation. vt.edu For example, the reaction of 2-chloroquinoline (B121035) with the enolate ion of N,N-dimethylacetamide has been observed to occur even without light. vt.edu
Recent research has also explored concerted SNAr (cSNAr) reactions, which occur in a single transition state without the formation of a Meisenheimer intermediate. These reactions can be catalyzed by superbases and are not strictly dependent on the presence of strong electron-withdrawing groups on the aromatic ring. acs.org
Table 1: Reactivity of Haloquinolines in Nucleophilic Aromatic Substitution
| Position of Halogen | General Reactivity Order | Influencing Factors |
| C2 | Less reactive than C4 in many cases. researchgate.net | Reaction conditions, nature of the nucleophile. researchgate.net |
| C4 | Generally more reactive than C2. baranlab.org | Steric hindrance, electronic effects of other substituents. |
Electrophilic Aromatic Substitution Pathways on this compound Analogues
Electrophilic aromatic substitution (EAS) on the quinoline nucleus is generally more challenging than on benzene (B151609) due to the deactivating effect of the nitrogen atom, which withdraws electron density from the carbocyclic ring. gcwgandhinagar.comreddit.com Consequently, electrophilic attack preferentially occurs on the benzene ring rather than the pyridine (B92270) ring. gcwgandhinagar.com For quinoline itself, electrophilic substitution typically yields a mixture of products, with substitution occurring at the C5 and C8 positions. reddit.com
In the case of substituted quinoline analogues, the directing effects of existing substituents play a crucial role in determining the position of further electrophilic attack. For instance, studies on 8-hydroxyquinoline (B1678124) derivatives have shown that the direction of substitution depends on the specific electrophile used. Nitration and H/D isotope exchange can lead to disubstituted products at the C5 and C7 positions, while nitrosation and Friedel-Crafts acylation tend to result in monosubstitution at the C5 position. us.edu.pl Formylation reactions like the Vilsmeier-Haack and Reimer-Tiemann reactions can also be employed, with the former being more selective. us.edu.pl
The presence of halogens, such as in this compound, further deactivates the ring towards electrophilic attack. However, they can also direct incoming electrophiles. For example, in some cases, the bromine atom can act as a leaving group, allowing for substitution at the ortho or para positions relative to other functional groups. The synthesis of 3-haloquinolines can be achieved through methods like the electrophilic cyclization of N-(2-alkynyl)anilines using reagents such as ICl, I2, and Br2. nih.gov
Exploration of Anomeric-Based Oxidation Mechanisms in Quinoline Derivative Formation
Recent synthetic methodologies have explored the concept of anomeric-based oxidation for the formation of quinoline derivatives. rsc.orgnih.govacs.org This mechanism is particularly relevant in multicomponent reactions (MCRs) that construct the quinoline scaffold. acs.org The anomeric effect, a stereoelectronic phenomenon, can influence bond weakening and facilitate certain reaction pathways. nih.govacs.org
A plausible mechanism for the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives involves an anomeric-based oxidation pathway. nih.govacs.org The process is often catalyzed and can proceed under solvent-free conditions. nih.gov A proposed mechanistic pathway begins with the nucleophilic attack of an amine (like 1-naphthylamine) on a catalytically activated aldehyde to form an imine intermediate. The enol form of pyruvic acid then attacks this imine, leading to a subsequent intermediate that undergoes cyclization and dehydration to form the quinoline ring system. nih.govacs.org This process is considered an anomeric-based oxidation. nih.gov Novel catalysts, such as ionically tagged magnetic nanoparticles, have been developed to facilitate these reactions, allowing for high yields and easy catalyst recovery. nih.govacs.org
Copper-Catalyzed Click Reactions in the Construction of Quinoline-Based Hybrid Molecules
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for constructing complex molecules, including quinoline-based hybrids. nih.govresearchgate.netbeilstein-journals.orgorganic-chemistry.org This reaction is highly efficient, regioselective, and proceeds under mild conditions, making it suitable for a wide range of applications, from materials science to drug discovery. nih.govbeilstein-journals.orgorganic-chemistry.org
The CuAAC reaction typically involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne to afford a 1,4-disubstituted 1,2,3-triazole. nih.govorganic-chemistry.org In the context of quinoline chemistry, this methodology allows for the linkage of a quinoline moiety to other molecular fragments through a stable triazole linker. researchgate.net For instance, 3-azidoquinoline-2,4(1H,3H)-diones have been successfully reacted with various terminal alkynes in the presence of a copper catalyst to yield quinoline-triazole hybrids. nih.gov The choice of solvent and copper source can be critical for the success of these reactions, especially when dealing with sparingly soluble reactants. nih.gov Mechanochemical methods, such as milling, have also been shown to be highly efficient for these click reactions, sometimes offering significant advantages over solution-based procedures. beilstein-journals.org
The mechanism of the copper-catalyzed reaction is distinct from the thermal Huisgen 1,3-dipolar cycloaddition, offering a significant rate acceleration and high regioselectivity for the 1,4-isomer. organic-chemistry.org
Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Quinoline Hybrids
| Quinoline Reactant | Alkyne Reactant | Catalyst System | Product | Reference |
| 3-Azidoquinoline-2,4(1H,3H)-diones | Phenylacetylene, Propargyl alcohol | CuSO4/Cu(0) in DMSO | 1,4-Disubstituted 1,2,3-triazoles | nih.gov |
| 4-Azido-6-phenyl-2-(trifluoromethyl)quinoline | Various terminal alkynes | Cu(II), Cu(I), Cu(0) | 4-(Phenyl-1,2,3-triazol-1-yl)quinolines | beilstein-journals.org |
Kinetic Studies and Reaction Rate Determination for Syntheses Involving Halogenated Quinoline Derivatives
Kinetic studies provide valuable insights into the reaction mechanisms and relative reactivities of halogenated quinoline derivatives. Such studies have been conducted for various reactions, including nucleophilic substitutions and oxidations. acs.orgrsc.org
For instance, kinetic investigations of the displacement reactions of haloquinolines with piperidine (B6355638) have been reported, shedding light on the reactivities of different halogens as leaving groups. acs.org In other studies, the rates of C-H oxidation reactions of substrates in the presence of iron(IV)-oxo species containing a quinoline moiety have been measured. These studies revealed significantly higher second-order rate constants compared to systems with less sterically bulky ligands, highlighting the influence of the quinoline structure on reactivity. rsc.org
Kinetic isotope effect (KIE) studies are also instrumental in elucidating reaction mechanisms. For example, a KIE study on the bromination of toluene (B28343) mediated by an iron(IV)-oxo complex supported a hydrogen atom abstraction (HAA) step as the rate-determining step. rsc.org
The kinetics of nucleophilic substitution on brominated quinolines can be influenced by steric factors. For example, the presence of a methyl group at the C2 position can slow down the kinetics of substitution at the C4 position compared to non-methylated analogs.
Derivatization and Functionalization Strategies of 4 Bromo 2 Chloroquinoline
Directed Functionalization at Halogen-Substituted Positions (Bromine and Chlorine)
The primary sites for modification on the 4-Bromo-2-chloroquinoline molecule are the halogen-substituted carbons. The C4-Br bond is generally more reactive towards oxidative addition in cross-coupling reactions than the C2-Cl bond, a principle that allows for selective transformations. nih.gov Conversely, the C2 position can be targeted under different conditions, providing a powerful tool for chemists to introduce diverse functionalities.
Modern cross-coupling reactions are paramount for creating new carbon-carbon bonds, and this compound is an excellent substrate for these transformations. The selective reactivity of its two halogen atoms is a significant advantage.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, is widely used to form biaryl structures. In dihaloquinolines, the reaction preferentially occurs at the more reactive halogen site. nih.gov For this compound, the C4-Br bond would be expected to react selectively with an arylboronic acid, leaving the C2-Cl position intact for subsequent modifications. While direct examples for this compound are specific, the principle is well-established for analogous dihaloquinolines where the reactivity trend is I > Br > Cl. nih.gov This selectivity is attributed to the difference in bond dissociation energy, which makes the oxidative addition of palladium to the C-Br bond more facile than to the C-Cl bond. nih.gov
Negishi Coupling: The Negishi reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to form C-C bonds between various types of carbon atoms (sp, sp2, sp3). wikipedia.org For this compound, a selective Negishi coupling could be achieved at the C4 position by reacting it with an organozinc reagent in the presence of a palladium catalyst. This would yield a 4-substituted-2-chloroquinoline. The reaction of 4-chloroquinolines with organozinc reagents has been demonstrated, indicating the feasibility of this approach. scispace.com
Ullmann Reaction: The classic Ullmann reaction uses copper to promote the coupling of two aryl halides, typically to form symmetrical biaryls at high temperatures. organic-chemistry.orgwikipedia.org Modern Ullmann-type reactions, however, can be used for C-N and C-O bond formation under milder conditions and can be catalyzed by copper complexes. wikipedia.orgmdpi.com In the context of this compound, an Ullmann condensation could be employed to couple it with an alcohol or an amine. Due to the higher reactivity of the bromo group, strategies using kinetic control, such as lower reaction temperatures, can favor substitution at the C4 position.
Table 1: Overview of Cross-Coupling Reactions on Haloquinolines
| Coupling Reaction | Typical Catalyst | Reactivity Trend of Halogen | Potential Product from this compound |
|---|---|---|---|
| Suzuki-Miyaura | Palladium(0) complexes | I > Br > Cl nih.gov | 4-Aryl-2-chloroquinoline |
| Negishi | Palladium(0) or Nickel complexes | I > OTf > Br >> Cl wikipedia.org | 4-Alkyl/Aryl-2-chloroquinoline |
| Ullmann (C-N/C-O) | Copper(I) or Copper(II) catalysts | I > Br > Cl wikipedia.orgmdpi.com | 4-Amino/Alkoxy-2-chloroquinoline |
The conversion of a halogen group into an organometallic moiety is a powerful strategy for further functionalization.
Organozinc Reagents: Organozinc intermediates, used in Negishi couplings, can be generated from organic halides. organic-chemistry.org It is conceivable to prepare a zinc derivative of this compound, likely through a metal-halogen exchange, which could then participate in subsequent coupling reactions.
Mixed Lithium-Magnesium Reagents: Halogenated quinolines can be converted into organometallic intermediates via magnesiation. worktribe.com The use of mixed lithium-magnesium reagents allows for the preparation of functionalized quinolines by reacting these intermediates with various electrophiles, such as aldehydes, to produce carbinol derivatives. worktribe.com This strategy could potentially be applied to this compound to generate novel functionalized derivatives.
Chemical Modifications of the Quinoline (B57606) Heterocyclic System
Beyond direct functionalization at the halogen sites, this compound serves as a building block for more complex heterocyclic structures.
The quinoline core can be annulated (fused with another ring) to create polycyclic systems, many of which are of interest in medicinal chemistry and materials science. tandfonline.comtandfonline.com Starting from a functionalized this compound derivative, intramolecular reactions can lead to the formation of new rings. For instance, a palladium-catalyzed intramolecular cyclization is a known method for creating fused ring systems. bohrium.com A common strategy involves a cross-coupling reaction to install a side chain which then undergoes a subsequent ring-closing reaction. For example, a Sonogashira coupling to introduce an alkyne, followed by a cycloisomerization, can append a five-membered ring. researchgate.net
Table 2: Selected Synthetic Routes to Fused Quinoline Systems
| Starting Material Type | Key Reaction(s) | Resulting Fused System | Reference |
|---|---|---|---|
| Halogenated Quinoline | Sonogashira Coupling & Cycloisomerization | Furo[3,2-c]quinoline | researchgate.net |
| o-Phenylenediamine & 2-Chloroquinoline-3-carbaldehyde (B1585622) | Condensation & Intramolecular C-N Coupling | Quinoline-fused Benzimidazole | bohrium.com |
| 2-Mercaptoquinoline-3-carbaldehyde & 2-Bromoacetophenone | Uncatalyzed Reaction | Thieno[2,3-b]quinoline | researchgate.net |
Binary heterocyclic systems consist of two distinct heterocyclic rings linked together. Using this compound, such systems can be constructed via cross-coupling reactions where one of the halogens is substituted by another heterocyclic ring. For example, a Suzuki or Stille coupling can link a heterocyclic boronic acid or stannane (B1208499) to the C4 position of the quinoline. This approach is highlighted in the synthesis of various binary quinoline-cord heterocyclic systems. nih.govrsc.org
The chloro and bromo substituents on the quinoline ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various heterocycles.
Triazoles: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" is a prominent method for forming 1,2,3-triazole rings. researchgate.net A synthetic route could involve substituting the C4-Br or C2-Cl with sodium azide (B81097), followed by a CuAAC reaction with a terminal alkyne. Alternatively, a pre-formed triazole ring containing a nucleophilic nitrogen can displace one of the halogens. The heterocoupling of 2-chloroquinoline (B121035) with 1,2,3-triazole using a CuI-NHC complex catalyst has been shown to proceed in excellent yield. mdpi.com
Triazines: Derivatives of 1,2,4-triazine (B1199460) have been synthesized from various quinoline precursors. researchgate.net These syntheses often involve multi-step sequences where the quinoline acts as a foundational scaffold.
Oxazolones: The synthesis of oxazolo[4,5-c]quinoline (B15046130) derivatives has been reported, demonstrating the fusion of an oxazole (B20620) ring system onto the quinoline core. tandfonline.com While this represents a fused system, discrete oxazolone (B7731731) moieties could also be attached as substituents via nucleophilic substitution or coupling reactions.
Introduction of Diverse Spacer Groups and Substituents
The synthetic versatility of the this compound scaffold lies in the differential reactivity of its two halogen atoms. The carbon-bromine bond at the C-4 position is generally more susceptible to both nucleophilic substitution and palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond at the C-2 position. This selectivity allows for the regioselective introduction of a wide array of spacer groups and substituents, enabling the construction of complex molecules and libraries of compounds for various applications.
Key strategies for the functionalization at the C-4 position include palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). These methods facilitate the attachment of carbon-based linkers, such as aryl and alkynyl groups, as well as heteroatom-based spacers incorporating nitrogen, oxygen, or sulfur.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the higher reactivity of the C-Br bond allows for selective coupling at the C-4 position.
Suzuki-Miyaura Coupling: This reaction enables the introduction of aryl or heteroaryl substituents by coupling this compound with various boronic acids or their esters. This is a common method for creating biaryl structures or introducing aromatic spacers. beilstein-journals.org The choice of palladium catalyst and ligand, such as Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like Xantphos, is crucial for optimizing reaction yields and selectivity.
Sonogashira Coupling: To introduce alkynyl groups, which can serve as rigid linear spacers, the Sonogashira reaction is employed. This involves the coupling of this compound with terminal alkynes, typically using a palladium catalyst like PdCl₂(PPh₃)₂ in the presence of a copper(I) co-catalyst. beilstein-journals.org These alkynyl-substituted quinolines can be used in further synthetic transformations.
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, attaching primary or secondary amines to the C-4 position. This is a direct method for introducing amino spacers of varying lengths and functionalities. The selection of the appropriate palladium precursor and phosphine (B1218219) ligand is critical to the success of these reactions. rsc.org
Table 1: Examples of Palladium-Catalyzed Reactions for C-4 Functionalization
| Reaction Type | Reagent | Catalyst System (Typical) | Product Structure (Illustrative) |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 4-Aryl-2-chloroquinoline |
| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 4-Alkynyl-2-chloroquinoline |
| Buchwald-Hartwig | Amine (R¹R²NH) | Pd(OAc)₂, Ligand (e.g., BINAP), Base | 4-(Amino)-2-chloroquinoline |
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the quinoline nitrogen atom activates the C-4 position for nucleophilic attack, facilitating the displacement of the bromide leaving group. This strategy is widely used to introduce spacers containing heteroatoms. In reactions involving 2,4-dihaloquinolines, substitution typically occurs preferentially at the C-4 position. researchgate.net
Amination: Reaction with various primary or secondary amines, including those with alkyl or aryl chains, can introduce amino-functionalized spacers. These reactions are often carried out in a suitable solvent, sometimes at elevated temperatures.
Thiolation: Thiol-containing nucleophiles (thiolates) can displace the C-4 bromine to form thioether linkages. This introduces sulfur-containing spacers, which can be further oxidized to sulfinyl or sulfonyl groups to modulate electronic and steric properties. researchgate.net
Alkoxylation/Aryloxylation: Alkoxides or phenoxides can react to form ether linkages at the C-4 position, although this often requires harsher conditions compared to amination or thiolation.
Table 2: Examples of Nucleophilic Aromatic Substitution at C-4
| Nucleophile Type | Reagent Example | Conditions (Typical) | Product Structure (Illustrative) |
|---|---|---|---|
| Amine | Piperidine (B6355638) | Heat, Solvent (e.g., DMF) | 4-(Piperidin-1-yl)-2-chloroquinoline |
| Thiol | Ethanethiol | Base (e.g., NaH), Solvent (e.g., THF) | 2-Chloro-4-(ethylthio)quinoline |
| Phenoxide | Sodium Phenoxide | High Temperature, Solvent (e.g., DMSO) | 2-Chloro-4-phenoxyquinoline |
These derivatization strategies highlight the utility of this compound as a versatile building block. The ability to selectively introduce a wide range of chemical moieties at the C-4 position allows for the systematic modification of molecular structure to achieve desired properties.
Advanced Spectroscopic Elucidation of 4 Bromo 2 Chloroquinoline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, chemists can deduce the connectivity and chemical environment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis for Structural Confirmation
Proton NMR (¹H-NMR) is instrumental in identifying the number and environment of hydrogen atoms in a molecule. In quinoline (B57606) derivatives, the aromatic protons exhibit characteristic chemical shifts and coupling patterns that are invaluable for structural assignment. acs.org The spectrum of a quinoline can be divided into two main regions corresponding to the protons on the benzene (B151609) and pyridine (B92270) rings. acs.org
For substituted quinolines like 4-bromo-2-chloroquinoline, the electron-withdrawing effects of the halogen substituents significantly influence the chemical shifts of the remaining protons. The proton at position 3 (H-3) is typically a singlet, while the protons on the carbocyclic ring (H-5, H-6, H-7, H-8) display more complex splitting patterns due to spin-spin coupling. The precise chemical shifts and coupling constants are dependent on the solvent and the presence of other functional groups. uncw.edu In many quinoline systems, the H-8 proton is often distinct due to its chemical shift. acs.org
Table 1: Representative ¹H-NMR Data for Substituted Quinolines
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 4-Chloroquinoline (B167314) | CDCl₃ | H-2 | 8.80 | d | 4.7 |
| H-3 | 7.51 | d | 4.7 | ||
| H-5 | 8.15 | d | 8.4 | ||
| H-6 | 7.70 - 7.62 | m | |||
| H-7 | 7.79 | ddd | 8.4, 7.0, 1.3 | ||
| H-8 | 8.25 | dd | 8.4, 1.1 | ||
| 7-Bromo-4-chloroquinoline | H-2 | 8.82 | d | 4.7 | |
| H-3 | 7.45 | d | 4.7 | ||
| H-5 | 8.16 | d | 9.0 | ||
| H-6 | 7.79 | dd | 9.0, 2.1 | ||
| H-8 | 8.39 | d | 2.1 |
Note: This table presents representative data for related compounds to illustrate typical chemical shift ranges and coupling patterns. Actual values for this compound may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis for Carbon Framework Elucidation
Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift influenced by its hybridization and the electronegativity of attached atoms. The typical chemical shift range for carbon atoms is much broader than for protons, allowing for better resolution of individual signals. compoundchem.com
In this compound, the carbons directly bonded to the electronegative chlorine (C-2) and bromine (C-4) atoms are expected to be significantly deshielded, appearing at a lower field (higher ppm value). The chemical shifts of the other carbon atoms in the quinoline ring system provide a detailed fingerprint of the molecule's electronic structure. researchgate.net The signals for quaternary carbons (those without attached protons) are typically weaker. oregonstate.edu
Table 2: Predicted and Experimental ¹³C-NMR Chemical Shifts for a Substituted Chloroquinoline
| Compound | Solvent | Carbon | Predicted δ (ppm) | Experimental δ (ppm) |
| 4-Chloroquinoline | CDCl₃ | C-2 | 150.9 | 149.80 |
| C-3 | 122.5 | 121.30 | ||
| C-4 | 144.1 | 142.86 | ||
| C-4a | 129.3 | 126.54 | ||
| C-5 | 129.1 | 127.72 | ||
| C-6 | 127.8 | 129.73 | ||
| C-7 | 130.4 | 130.53 | ||
| C-8 | 125.8 | 124.20 | ||
| C-8a | 149.1 | 148.96 |
Note: This table shows data for 4-chloroquinoline to provide an example of the carbon framework's spectral characteristics. rsc.org The presence of a bromine atom at the 4-position in this compound would further influence these shifts.
Two-Dimensional NMR Techniques (e.g., Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC)) for Connectivity Assessment
While one-dimensional NMR spectra provide valuable information, complex structures often require two-dimensional (2D) NMR techniques for complete assignment. acs.org
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the signals of protons directly attached to carbon atoms. It is invaluable for definitively assigning which proton is attached to which carbon in the molecule's framework.
The combination of ¹H, ¹³C, HSQC, and HMBC spectra allows for a comprehensive and unambiguous elucidation of the molecular structure of this compound and its derivatives. uncw.educlockss.org
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound. The frequencies of these vibrations are characteristic of specific functional groups and bonds within the molecule, making it a powerful tool for functional group identification.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The resulting spectrum displays absorption bands at specific wavenumbers (cm⁻¹) that correspond to the vibrational frequencies of different bonds.
For this compound, the FT-IR spectrum would be expected to show characteristic bands for the quinoline ring system. These include C-H stretching vibrations of the aromatic rings (typically above 3000 cm⁻¹), C=C and C=N stretching vibrations within the heterocyclic and aromatic rings (in the 1600-1400 cm⁻¹ region), and C-H in-plane and out-of-plane bending vibrations. The C-Cl and C-Br stretching vibrations would appear in the fingerprint region (below 1000 cm⁻¹). The precise positions of these bands can be influenced by the substitution pattern on the quinoline ring. rsc.orgacs.org
Table 3: Characteristic FT-IR Absorption Bands for Substituted Quinolines
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| C=C and C=N Ring Stretch | 1620 - 1430 |
| C-H In-plane Bending | 1300 - 1000 |
| C-H Out-of-plane Bending | 900 - 675 |
| C-Cl Stretch | 850 - 550 |
| C-Br Stretch | 690 - 515 |
Note: This table provides general ranges. Specific values for this compound would need to be determined experimentally.
Attenuated Total Reflectance (ATR) Spectroscopy for Surface Analysis
Attenuated Total Reflectance (ATR) is a sampling technique that can be used with FT-IR spectroscopy. mdpi.com It is particularly useful for analyzing solid and liquid samples without extensive preparation. scielo.br In ATR, the infrared beam is passed through a crystal with a high refractive index, creating an evanescent wave that penetrates a short distance into the sample placed in contact with the crystal. mdpi.comresearchgate.net This makes it an excellent technique for surface analysis. The resulting spectrum is similar to a conventional FT-IR spectrum and provides the same valuable information about functional groups. researcher.life For this compound, ATR-FTIR would be a convenient method to obtain its vibrational spectrum, revealing the characteristic absorptions of the substituted quinoline ring system. mdpi.comresearcher.life
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic transitions within a molecule. The quinoline ring system, being an aromatic heterocycle, is a chromophore that exhibits characteristic absorptions in the UV region. These absorptions are primarily due to π→π* and n→π* electronic transitions. fiveable.meunits.it
The electronic spectrum of quinoline and its derivatives is influenced by the substitution pattern on the heterocyclic and carbocyclic rings. The introduction of halogen atoms like bromine and chlorine, which act as auxochromes, can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). units.it The lone pair electrons on the nitrogen atom can participate in n→π* transitions, which are typically of lower intensity and occur at longer wavelengths compared to the intense π→π* transitions of the aromatic system. units.it
In the case of this compound, the core quinoline structure dictates the primary absorption bands. Studies on related compounds, such as 6-chloroquinoline (B1265530), have utilized both experimental UV-Vis spectroscopy and theoretical time-dependent density functional theory (TD-DFT) to analyze the electronic absorption spectra. dergipark.org.tr For 2-chloroquinoline (B121035) in ethanol, UV-Vis spectra show distinct absorption bands. worktribe.com The presence of the bromo and chloro substituents in this compound is expected to modulate the energy of the molecular orbitals. Electron-withdrawing groups can influence the electronic transitions, often leading to shifts in the absorption bands. For instance, UV-Vis spectroscopy has been employed to study the electronic transitions in derivatives like 4-bromo-7-(methylsulfonyl)quinoline, where the electronic properties are influenced by both the bromine and the sulfonyl groups.
The π-system of the quinoline ring gives rise to strong absorptions, typically observed as multiple bands corresponding to different π→π* transitions. fiveable.meunits.it The exact λmax values for this compound would be determined by recording its spectrum in a suitable solvent, but based on data for similar quinoline derivatives, significant absorptions are anticipated in the 200-400 nm range. mdpi.com
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. For halogenated compounds like this compound, MS is particularly informative due to the characteristic isotopic patterns of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio).
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of a molecule. The molecular formula of this compound is C₉H₅BrClN, with a calculated monoisotopic mass of 240.9348 g/mol . HRMS analysis of this compound would show a characteristic cluster of isotopic peaks for the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺.
Studies on related bromo-chloro-quinoline derivatives confirm the utility of this technique. For example, the HRMS (ESI) analysis of 2-(4-bromophenyl)-4-chloroquinoline (B8727150) yielded a found m/z of 317.9687 for the [M+H]⁺ ion, which corresponds well with the calculated value of 317.9680 for C₁₅H₁₀BrClN⁺. rsc.org Similarly, the characterization of 3-benzyl-6-bromo-2-chloroquinoline (B1442986) and 6-bromo-2-chloroquinoline (B23617) was confirmed using mass spectrometry. tandfonline.com
The fragmentation pathways of chloroquinoline derivatives in tandem mass spectrometry (MS/MS) have been investigated, revealing characteristic losses. researchgate.net For this compound, the expected fragmentation in an electron ionization (EI) or electrospray ionization (ESI) source would likely involve:
Loss of a bromine radical (•Br).
Loss of a chlorine radical (•Cl).
Sequential or concerted loss of halogen atoms.
Elimination of HCl.
Cleavage of the quinoline ring system under higher energy conditions.
The presence and relative intensities of the M, M+2, and M+4 peaks in the mass spectrum provide a clear signature for a compound containing one bromine and one chlorine atom.
| Compound | Formula | Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|---|
| 2-(4-bromophenyl)-4-chloroquinoline | C₁₅H₉BrClN | [M+H]⁺ | 317.9680 | 317.9687 | rsc.org |
| 6-Bromo-2-chloroquinoline | C₉H₅BrClN | [M+H]⁺ | 241.9421 | ~243.5 |
X-ray Diffraction (XRD) and Crystallographic Structure Determination for Solid-State Characterization
X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. This technique provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|
| 3-bromomethyl-2-chloroquinoline | Triclinic | P-1 | a=6.587(2) Å, b=7.278(3) Å, c=10.442(3) Å α=83.59(3)°, β=75.42(2)°, γ=77.39(3)° | researchgate.net |
| 3-Benzyl-6-bromo-2-chloroquinoline | Crystal structure determined by X-ray diffraction. Specific parameters were reported in the study. | tandfonline.com |
Computational and Theoretical Chemistry Studies on 4 Bromo 2 Chloroquinoline
Density Functional Theory (DFT) Investigations of Molecular Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to study the electronic structure and properties of quinoline (B57606) derivatives. dergipark.org.trtandfonline.com DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density.
A fundamental step in any computational study is the optimization of the molecular geometry to find the most stable arrangement of atoms, which corresponds to the minimum energy on the potential energy surface. For 4-bromo-2-chloroquinoline, this process would involve calculating the bond lengths, bond angles, and dihedral angles of the quinoline ring system substituted with bromine and chlorine.
Theoretical geometry optimizations are typically performed in the gas phase and can be compared with experimental data from techniques like X-ray crystallography if available. tandfonline.com For instance, studies on similar molecules like 6-chloroquinoline (B1265530) have shown that optimized parameters from DFT calculations are generally in good agreement with experimental findings. dergipark.org.tr The planarity of the quinoline ring is a key feature, and calculations would confirm any distortions caused by the halogen substituents.
DFT calculations are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding intensities can be obtained. These theoretical spectra are invaluable for interpreting experimental IR and Raman data, allowing for the assignment of specific vibrational modes to the observed absorption bands. For halogenated quinolines, characteristic stretching frequencies for C-Cl and C-Br bonds, as well as the various C-H and C-C vibrations of the aromatic system, would be identified. researchgate.net
Furthermore, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov These calculations provide theoretical ¹H and ¹³C NMR spectra, which are crucial for structural elucidation. The calculated shifts for the hydrogen and carbon atoms in this compound would help in assigning the signals in experimentally recorded NMR spectra.
| Spectroscopic Data Type | Information Provided by DFT Calculations |
| Infrared (IR) Spectroscopy | Predicted vibrational frequencies and intensities, aiding in the assignment of functional group vibrations (e.g., C-Cl, C-Br, aromatic C-H). |
| ¹H NMR Spectroscopy | Calculated chemical shifts for each hydrogen atom, facilitating the interpretation of experimental spectra. |
| ¹³C NMR Spectroscopy | Calculated chemical shifts for each carbon atom, providing a detailed map of the carbon skeleton. |
The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. ingentaconnect.com
A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. researchgate.net For this compound, DFT calculations would provide the energies of these orbitals and the resulting energy gap. This information is crucial for understanding its reactivity in chemical reactions and its potential electronic applications. The distribution of HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack.
| Parameter | Significance |
| HOMO Energy | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Energy Gap | Relates to the chemical reactivity, kinetic stability, and polarizability of the molecule. |
Advanced Quantum Chemical Calculations and Reactivity Descriptors
Beyond standard DFT calculations, more advanced methods can provide deeper insights into the electronic structure and reactivity of this compound.
Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding/antibonding orbitals.
For this compound, NBO analysis would quantify the delocalization of electron density from lone pairs on the nitrogen and halogen atoms into the antibonding orbitals of the quinoline ring. The stabilization energies associated with these interactions provide a measure of their importance in stabilizing the molecule. This analysis offers a detailed picture of the electronic communication within the molecule, which influences its structure and reactivity.
The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution around a molecule. ingentaconnect.com It is plotted onto the electron density surface, using a color scale to indicate regions of different electrostatic potential. MEP maps are extremely useful for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks.
In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would indicate areas rich in electrons, such as around the nitrogen atom, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would indicate electron-deficient areas, such as around the hydrogen atoms, which are prone to nucleophilic attack. researchgate.net The MEP map provides a comprehensive picture of the molecule's reactivity landscape.
Hirshfeld Surface Analysis for Intermolecular Interactions and Packing
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org This technique maps the electron distribution of a molecule within its crystalline environment, providing insights into the nature and prevalence of different types of non-covalent contacts that govern the crystal packing. The analysis generates a three-dimensional surface around the molecule, color-coded to highlight key interaction parameters.
One of the primary tools in this analysis is the normalized contact distance (d_norm). The d_norm surface is colored red, white, and blue, where red spots indicate intermolecular contacts that are shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. mdpi.com White areas represent contacts approximately equal to the van der Waals separation, and blue regions denote contacts longer than the van der Waals radii. researchgate.net
In addition to the 3D surface, a 2D "fingerprint plot" is generated by plotting the distance from the surface to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside (d_e). This plot provides a quantitative summary of the intermolecular interactions, with distinct regions of the plot corresponding to specific types of contacts (e.g., H···H, C-H···π, halogen···halogen). The percentage contribution of each interaction type to the total Hirshfeld surface can be calculated, offering a detailed understanding of the forces holding the crystal together. mdpi.com
For halogenated quinoline derivatives, Hirshfeld analysis reveals the significant role of various weak intermolecular forces. In a study of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, the analysis quantified several key interactions responsible for forming a three-dimensional network. nih.gov The d_norm map for this compound showed prominent red spots, indicating strong N—H⋯O, C—H⋯O, and C—H⋯F hydrogen bonds. nih.gov
The fingerprint plots for such compounds can be deconstructed to show the contribution of individual contact types. While a specific study on this compound is not available, analysis of similar bromo-substituted heterocyclic compounds provides expected values. For instance, H···H contacts typically account for the largest portion of the surface area, often followed by contacts involving halogens and hydrogen or carbon atoms. mdpi.comnih.gov
Table 1: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Bromo-Substituted Heterocyclic Compound. mdpi.com (Note: Data is illustrative for a related compound to indicate typical interactions)
| Intermolecular Contact Type | Percentage Contribution to Hirshfeld Surface (%) |
| H···H | 39.1 |
| C···H / H···C | 18.2 |
| Br···H / H···Br | 10.5 |
| O···H / H···O | 8.8 |
| N···H / H···N | 5.5 |
| C···C | 4.7 |
| Br···C / C···Br | 2.1 |
| Other | 11.1 |
These analyses demonstrate that in addition to potential C-H···Br hydrogen bonds, π-π stacking interactions between the quinoline rings and a variety of other weak van der Waals forces collectively determine the supramolecular architecture of these types of molecules in the solid state. scirp.orgnih.gov
Prediction of Non-Linear Optical (NLO) Properties (Polarizability, Hyperpolarizability)
Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics, including signal processing and optical switching. ripublication.com Organic molecules with extended π-conjugated systems, particularly those with electron-donating and electron-accepting groups, can exhibit large NLO responses. Computational quantum chemistry, primarily using Density Functional Theory (DFT), is a key tool for predicting the NLO properties of new molecules. nih.gov
The NLO response is characterized by the polarizability (α) and the first-order hyperpolarizability (β). Polarizability describes the linear response of the molecular electron cloud to an applied electric field, while hyperpolarizability describes the non-linear response. A large hyperpolarizability value is a primary indicator of a potentially useful NLO material. researchgate.net These properties are calculated theoretically, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p). nih.gov
For quinoline derivatives, the presence of the π-conjugated bicyclic system, combined with substituents like halogens (Cl, Br) and other functional groups, can lead to significant NLO properties. nih.gov The chloro group generally acts as an electron-withdrawing group, which can enhance the intramolecular charge transfer within the molecule, a key factor for a high β value.
Table 2: Calculated NLO Properties for 2-Chloroquinoline-3-carboxaldehyde using DFT/B3LYP/6-311++G(d,p). nih.gov (Note: Data is for a related quinoline derivative to illustrate typical NLO parameters.)
| Parameter | Calculated Value |
| Dipole Moment (μ) | 3.53 Debye |
| Mean Polarizability (α) | -18.06 x 10⁻²⁴ esu |
| First Hyperpolarizability (β₀) | 5.31 x 10⁻³⁰ esu |
The results for 2-chloroquinoline-3-carboxaldehyde showed a first hyperpolarizability value significantly higher than that of urea (B33335), indicating its promise as an NLO material. nih.gov Given that this compound also possesses a π-conjugated system with halogen substituents, it is expected to exhibit notable NLO properties. The bromine atom, being highly polarizable, could further enhance the NLO response. Theoretical calculations are essential to quantify these properties and guide the synthesis of novel materials for optical applications. ripublication.comrsc.org
Electrophilicity-Based Charge Transfer (ECT) Studies for Interaction Analysis
Electrophilicity-Based Charge Transfer (ECT) is a theoretical concept derived from conceptual Density Functional Theory (DFT) used to analyze and predict the nature of interactions between molecules. This model is particularly useful for studying reactions where charge transfer plays a crucial role, such as the interaction of a molecule with a biological target like DNA. tandfonline.comresearchgate.net
The core of the ECT model is the quantification of the energy change when a system gains a certain amount of electronic charge from its environment. The global electrophilicity index (ω) is a key descriptor in this context, measuring the stabilization in energy when the system acquires an additional electronic charge. A molecule with a high electrophilicity index is a strong electrophile, meaning it is a good electron acceptor.
The ECT method can be used to predict the extent of charge transfer (ΔN) in a reaction between an electrophile and a nucleophile. The interaction is favorable when ΔN is positive, indicating that charge flows from the nucleophile to the electrophile. This analysis has been successfully applied to study the interactions between various organic molecules and the base pairs of DNA. tandfonline.comresearchgate.net
For instance, in a study on certain Schiff bases, the ECT method was employed to investigate their potential interaction with DNA. researchgate.net The calculations involved determining the electrophilicity of the compounds and the nucleophilicity of the DNA base pairs (Guanine-Cytosine and Adenine-Thymine). The charge transfer between the molecules and the base pairs was then calculated to predict binding affinity.
Table 3: Conceptual Framework for ECT Analysis
| Parameter | Description | Role in Interaction Analysis |
| Global Electrophilicity (ω) | Measures the propensity of a species to accept electrons. | A high value for a compound like this compound would suggest it is a good electron acceptor. |
| Global Nucleophilicity (N) | Measures the propensity of a species to donate electrons. | For a target like a DNA base pair, a high N value indicates it is a good electron donor. |
| Charge Transfer (ΔN) | The fraction of electrons transferred between the nucleophile and the electrophile. | A positive ΔN for the interaction between this compound and a target molecule would indicate a favorable charge-transfer interaction. |
Applying this framework to this compound would involve calculating its global electrophilicity index. The presence of two electron-withdrawing halogen atoms (bromo and chloro) on the quinoline ring system would likely result in a significant electrophilic character. An ECT study could then quantify its potential for charge-transfer interactions with various nucleophilic species, providing a theoretical basis for understanding its reactivity and potential biological activity. researchgate.netuni-hamburg.de
Role of 4 Bromo 2 Chloroquinoline As a Synthetic Intermediate in Advanced Chemical Research
Precursor for the Synthesis of Complex Heterocyclic Compounds and Scaffolds
The primary role of 4-bromo-2-chloroquinoline in synthetic chemistry is as a precursor for more complex heterocyclic structures. The presence of both a chloro and a bromo substituent allows for a range of transformations, particularly cross-coupling and substitution reactions. mdpi.com The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, or Buchwald-Hartwig reactions), enabling selective functionalization at the C4-position while leaving the C2-chloro group intact for subsequent modification. Conversely, the C2-position on the quinoline (B57606) ring is susceptible to nucleophilic aromatic substitution, providing an alternative reaction pathway.
This dual reactivity is exploited to synthesize a variety of fused heterocyclic systems. For example, analogous 2-chloroquinoline-3-carbaldehydes are used to construct fused ring systems like pyrazolo[3,4-b]quinolines, tetrazolo[1,5-a]quinolines, and pyrrolo[3,4-b]quinolinones. rsc.orgresearchgate.net By applying similar methodologies, this compound can be transformed into a wide array of polycyclic compounds. The initial reaction, often a cross-coupling at the C4-position, introduces a new substituent which can then participate in a cyclization reaction involving the C2-position or a nearby atom. This strategy is fundamental in building libraries of novel compounds for various research applications. researchgate.netrsc.org
| Reaction Type | Position | Typical Reagents | Resulting Structure | Reference |
| Suzuki Coupling | C4 (more reactive) | Arylboronic acids, Pd catalyst | 4-Aryl-2-chloroquinolines | mdpi.com |
| Nucleophilic Substitution | C2 | Amines, Thiols, Alcohols | 2-Amino/Thio/Alkoxy-4-bromoquinolines | researchgate.net |
| Cyclization | C2/C3 or C3/C4 | Bifunctional reagents | Fused heterocycles (e.g., Pyrimidoquinolines) | rsc.org |
Applications in the Development of Optoelectronic Materials
Quinoline derivatives are recognized for their potential in optoelectronic applications, largely due to the electron-deficient nature of the quinoline ring system which can be incorporated into donor-acceptor chromophores. researchgate.net These materials are essential for devices that convert electricity into light or vice versa. The extended π-conjugated system of the quinoline core is crucial for these properties, and intermediates like this compound provide the means to extend this conjugation and fine-tune the electronic characteristics of the final molecule.
Through cross-coupling reactions, various aromatic or heteroaromatic units can be attached at the C4 and C2 positions. This allows for the systematic modification of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn determines the material's absorption and emission spectra. nih.gov The resulting complex conjugated molecules can be used as emitters, charge transporters, or host materials in organic light-emitting diodes (OLEDs) and other electronic devices. dakenchem.comresearchgate.net
Contribution to Conductive Polymer Synthesis
The synthesis of conductive polymers often relies on the polymerization of monomeric units that have at least two reactive sites suitable for forming linkages. This compound is an ideal candidate for such a monomer. Using metal-catalyzed polymerization reactions, such as Suzuki or Stille polycondensation, the bromine and chlorine atoms can serve as "handles" to connect multiple quinoline units into a long polymer chain.
The resulting poly(quinoline)s would be highly conjugated systems, a prerequisite for electrical conductivity. The properties of the polymer, such as its band gap, solubility, and processability, can be modulated by co-polymerizing this compound with other aromatic monomers or by attaching solubilizing side chains to the quinoline core in a preliminary step. Such polymers are investigated for their potential use in organic electronics, including transistors and solar cells.
Use in Dye Precursor Development
The quinoline ring system is a known chromophore, meaning it can absorb and emit light, forming the basis of many dyes. acs.org this compound serves as a key intermediate in the synthesis of novel dyes with tailored properties. The color and performance of a dye are determined by its molecular structure, particularly the extent of its conjugated system and the presence of electron-donating and electron-withdrawing groups.
The bromo and chloro substituents on the quinoline ring can be replaced by various auxochromes (groups that modify the color) through nucleophilic substitution or cross-coupling reactions. This allows for precise control over the dye's absorption wavelength, intensity, and fastness. These custom-synthesized quinoline-based dyes find applications in textiles, printing, and as functional dyes in high-tech areas like dye-sensitized solar cells (DSSCs). acs.orgossila.com
Involvement in Catalyst Development and Design
In the field of catalysis, quinoline derivatives can function as ligands that coordinate to a metal center, influencing its reactivity and selectivity. mdpi.com The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a natural coordination site for transition metals.
This compound can be used as a foundational scaffold to build more elaborate and specialized ligands. For instance, phosphine (B1218219) or amine groups, which are excellent metal binders, can be introduced by substituting the chloro or bromo groups. The resulting bidentate or polydentate ligands can then be used to create novel metal complexes for asymmetric catalysis or other challenging chemical transformations. The ability to easily modify the periphery of the quinoline ligand allows for the systematic tuning of the catalyst's steric and electronic properties to optimize its performance. dakenchem.com
Role in Chemical Sensor Technology
Fluorescent chemosensors are molecules designed to signal the presence of a specific analyte, such as a metal ion or a small molecule, through a change in their fluorescence. Quinoline derivatives are frequently employed as the fluorophore (the light-emitting part) in these sensors due to their inherent fluorescence and chemical stability. ossila.com
This compound is an excellent starting material for creating selective chemical sensors. The bromo and chloro positions can be functionalized with a "receptor" unit—a molecular group specifically designed to bind to the target analyte. ossila.com When the analyte binds to the receptor, it perturbs the electronic structure of the quinoline fluorophore, causing a detectable change in the fluorescence emission (e.g., turning it on or off, or shifting its color). This approach has been used to develop sensors for various ions and molecules. researchgate.netgrafiati.com For example, a related compound, 4-bromo-8-fluoroquinoline, has been used as an end-capping material to enhance the fluorescent signal of a molecularly imprinted polymer for electrochemical sensing. ossila.com
Intermediate in Light-Emitting Diode (LED) Material Research
The development of new materials for light-emitting diodes (LEDs), particularly organic LEDs (OLEDs), is a major area of materials science research. wikipedia.orgmdpi.com OLEDs are constructed from thin layers of organic semiconductor materials, where each layer performs a specific function, such as injecting, transporting, or emitting charge. mdpi.com
Quinoline derivatives are widely investigated for these devices because their electronic properties can be extensively tuned. researchgate.net this compound acts as a key intermediate for synthesizing these specialized organic semiconductors. Through sequential cross-coupling reactions, complex molecules with a quinoline core can be built. dakenchem.com These molecules can be designed to have high charge carrier mobility for transport layers or high fluorescence quantum yields for emissive layers. The ability to create a diverse range of structures from a single, versatile precursor like this compound accelerates the discovery of new and improved materials for next-generation displays and lighting. mdpi.com
Q & A
Q. What are the standard synthetic routes for preparing 4-bromo-2-chloroquinoline?
this compound is typically synthesized via halogenation of quinoline derivatives. A common approach involves selective bromination and chlorination at the 4- and 2-positions, respectively, using reagents like N-bromosuccinimide (NBS) and phosphorus oxychloride (POCl₃). For example, bromination of 2-chloroquinoline under controlled conditions (e.g., in DMF at 80°C) can yield the desired product. Purification via column chromatography or recrystallization is recommended to achieve >95% purity .
Q. How can the molecular structure of this compound be confirmed?
Key methods include:
- Mass spectrometry (MS): Electron ionization (EI) mass spectrometry can confirm the molecular ion peak (m/z ≈ 242.5) and fragmentation pattern, as demonstrated in NIST-standardized protocols for related halogenated quinolines .
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can resolve the aromatic proton environments and confirm substitution patterns. For instance, the deshielded proton at the 3-position of quinoline will show distinct splitting due to adjacent halogens .
- X-ray crystallography: Programs like SHELXL can refine crystal structures to determine bond lengths and angles, critical for validating synthetic accuracy .
Q. What are the recommended storage conditions for this compound?
Store at 0–6°C in airtight containers under inert gas (e.g., argon) to prevent degradation. Halogenated quinolines are sensitive to moisture and light, which can lead to dehalogenation or oxidation. Safety data sheets (SDS) for analogous compounds recommend hazard codes R20/21/22 (harmful by inhalation, skin contact, and ingestion) .
Advanced Research Questions
Q. How can selective functionalization of this compound be achieved at the bromide vs. chloride sites?
The bromide at the 4-position is more reactive in cross-coupling reactions due to its lower bond dissociation energy compared to the chloride. For example:
- Buchwald-Hartwig amination: Use Pd catalysts (e.g., Pd(OAc)₂) with ligands like XPhos to selectively aminate the bromide site. Optimize conditions (e.g., 100°C in toluene) to suppress competing chloride reactivity .
- Suzuki-Miyaura coupling: Employ aryl boronic acids with Pd(PPh₃)₄ to replace bromide while retaining the chloride. Reaction monitoring via HPLC ensures selectivity .
Q. What analytical challenges arise when characterizing derivatives of this compound, and how can they be resolved?
- Regioisomer interference: Derivatives with similar substitution patterns (e.g., 6-bromo-4-chloroquinoline) may co-elute in chromatography. Use high-resolution LC-MS or 2D NMR (e.g., HSQC) to differentiate isomers .
- Trace impurities: Halogenated byproducts (e.g., dehalogenated quinoline) can skew purity assays. Employ gradient elution in HPLC with a C18 column and UV detection at 254 nm for precise quantification .
Q. How should researchers address contradictions in reported reaction yields for this compound derivatives?
Discrepancies often stem from:
- Catalyst loading: Lower Pd concentrations (1–2 mol%) may reduce side reactions but require longer reaction times. Compare kinetic studies under varying catalyst loads .
- Solvent effects: Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution but may promote decomposition. Replicate experiments in alternative solvents (e.g., THF or dioxane) to assess yield reproducibility .
Q. What computational tools support the design of this compound-based ligands for protein targets?
- Molecular docking: Software like AutoDock Vina can predict binding affinities for SH3 domains or kinases. Use the halogen-bonding propensity of bromine and chlorine to optimize ligand-receptor interactions .
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify reactive sites for further functionalization .
Methodological Best Practices
Q. How to optimize reaction conditions for scale-up synthesis?
- DoE (Design of Experiments): Use factorial designs to test variables (temperature, catalyst, solvent) and identify robust conditions. For example, a 2³ factorial design can reveal interactions between Pd catalyst, ligand, and base .
- In-line monitoring: Implement FTIR or Raman spectroscopy to track reaction progress in real time, minimizing batch failures .
Q. What safety protocols are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
